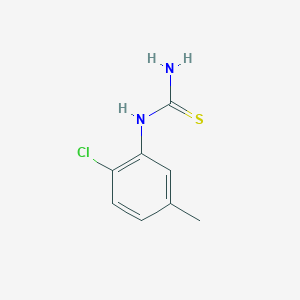![molecular formula C23H18Cl2N4O3 B2555409 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 923191-96-2](/img/no-structure.png)
2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H18Cl2N4O3 and its molecular weight is 469.32. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
One study discusses the three-component reaction involving tautomeric amidines and 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives along with polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The structural elucidation was based on IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis, highlighting the complex's potential in materials science and coordination chemistry (Klimova et al., 2013).
Another research project presented a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters, providing foundational chemistry for further modifications and applications of pyrimidine derivatives in drug design and synthesis (Brown & Waring, 1977).
Anticancer Activity
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives aimed at discovering new anticancer agents showed that attaching different aryloxy groups to the C2 of the pyrimidine ring resulted in compounds with appreciable cancer cell growth inhibition. This study illustrates the compound's role in the development of targeted anticancer therapies (Al-Sanea et al., 2020).
Antimicrobial Activity
A series of pyrimidinones and oxazinones derivatives fused with thiophene rings were synthesized as antimicrobial agents, showcasing the compound's versatility and potential in addressing antibiotic resistance. The antimicrobial screening demonstrated good antibacterial and antifungal activities, comparable to reference drugs (Hossan et al., 2012).
Crystal Structure Analysis
Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar compounds were analyzed, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. This analysis contributes to the understanding of the molecular structure and potential interactions in biological systems (Subasri et al., 2016).
特性
CAS番号 |
923191-96-2 |
|---|---|
製品名 |
2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide |
分子式 |
C23H18Cl2N4O3 |
分子量 |
469.32 |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-14-4-9-17(11-18(14)25)27-20(30)13-28-19-3-2-10-26-21(19)22(31)29(23(28)32)12-15-5-7-16(24)8-6-15/h2-11H,12-13H2,1H3,(H,27,30) |
InChIキー |
FCIVXZBYVPMRTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



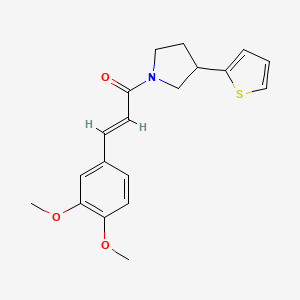
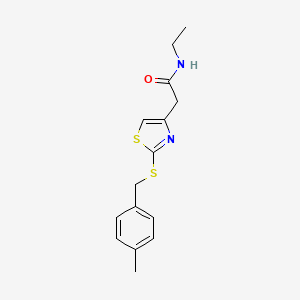
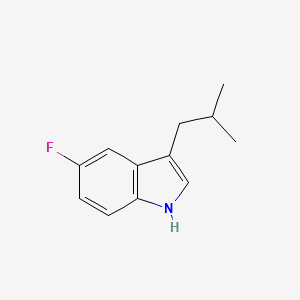
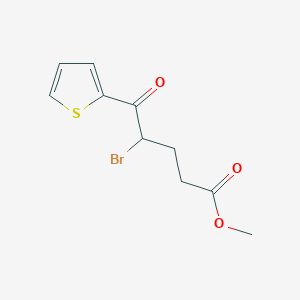
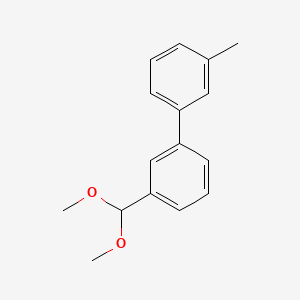
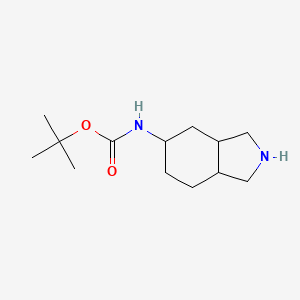
![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)
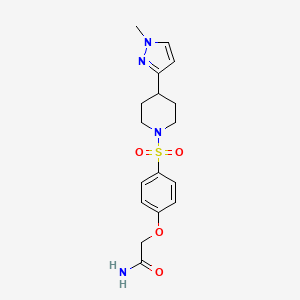
![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)
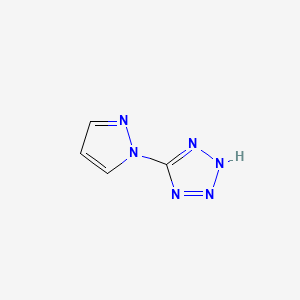
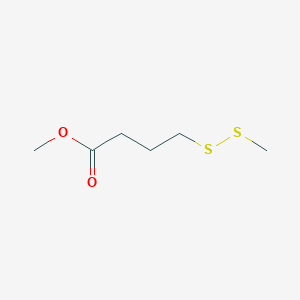
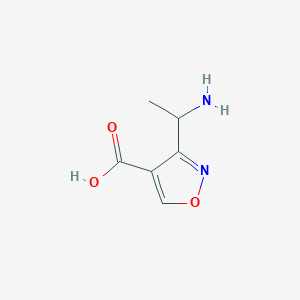
![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)
